molecular formula C11H10O3 B13557026 11-Oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid

11-Oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid

Cat. No.: B13557026
M. Wt: 190.19 g/mol
InChI Key: IIKGZUBMDQYFBQ-UHFFFAOYSA-N
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Description

11-Oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid is a complex organic compound with a unique tricyclic structure. It is known for its stability and reactivity, making it a valuable compound in various scientific research fields. The compound has a molecular weight of 190.2 g/mol and is often used in laboratory settings for its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature settings to ensure the correct formation of the tricyclic structure .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally produced in specialized chemical laboratories. The production process involves stringent quality control measures to ensure high purity and consistency, often achieving a purity of at least 95% .

Chemical Reactions Analysis

Types of Reactions: 11-Oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

11-Oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 11-Oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the context of its use .

Comparison with Similar Compounds

  • 11-Oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acid
  • 2,11-Dioxatetracyclo[4.3.1.1(3,10).0(6,9)]undec-4-ene

Comparison: Compared to similar compounds, 11-Oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid stands out due to its specific tricyclic structure and the position of the carboxylic acid group.

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-4-carboxylic acid

InChI

InChI=1S/C11H10O3/c12-11(13)6-1-2-7-8(5-6)10-4-3-9(7)14-10/h1-2,5,9-10H,3-4H2,(H,12,13)

InChI Key

IIKGZUBMDQYFBQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3=C(C1O2)C=CC(=C3)C(=O)O

Origin of Product

United States

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